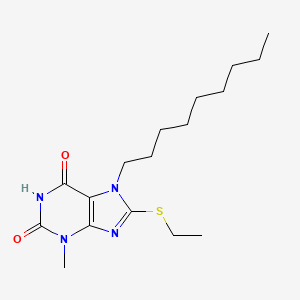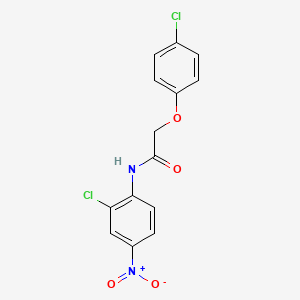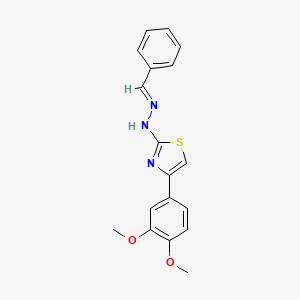
8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(エチルスルファニル)-3-メチル-7-ノニル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンは、プリンファミリーに属する複雑な有機化合物です。この化合物は、エチルスルファニル基、ノニル鎖、およびテトラヒドロプリンコアを含む独特の構造を特徴としています。これらの官能基の存在は、化合物に明確な化学的および物理的特性を付与し、さまざまな科学分野で興味深いものとなっています。
準備方法
合成経路と反応条件
8-(エチルスルファニル)-3-メチル-7-ノニル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、エチルスルファニル基を持つプリン誘導体をアルキル化し、続いて一連の置換反応によってノニル鎖を導入することです。反応条件は、反応を促進するために、水素化ナトリウムなどの強塩基と、ジメチルホルムアミド(DMF)などの溶媒の使用を必要とする場合がよくあります。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器と自動合成装置の使用により、生産プロセスの効率と収率が向上します。さらに、カラムクロマトグラフィーや再結晶などの精製技術が用いられて、高純度の化合物が得られます。
化学反応の分析
反応の種類
8-(エチルスルファニル)-3-メチル-7-ノニル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: エチルスルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化することができます。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して還元して、官能基を修飾することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: 水素化ナトリウム、ジメチルホルムアミド(DMF)。
生成される主要な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたプリン誘導体。
置換: さまざまな置換されたプリン化合物。
科学的研究の応用
8-(エチルスルファニル)-3-メチル-7-ノニル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されます。
作用機序
8-(エチルスルファニル)-3-メチル-7-ノニル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生化学経路に影響を与える可能性があります。たとえば、DNA複製に関与する特定の酵素を阻害して、癌細胞の増殖抑制効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 8-(メチルスルファニル)-3-メチル-7-ノニル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオン
- 8-(エチルスルファニル)-3-メチル-7-デシル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオン
独自性
8-(エチルスルファニル)-3-メチル-7-ノニル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンは、その官能基の特定の組み合わせが、明確な化学反応性と生物活性を付与するため、独特です。特に、エチルスルファニル基の存在は、他の類似化合物とは異なるものとし、そのユニークな特性に貢献しています。
特性
分子式 |
C17H28N4O2S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
8-ethylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-4-6-7-8-9-10-11-12-21-13-14(18-17(21)24-5-2)20(3)16(23)19-15(13)22/h4-12H2,1-3H3,(H,19,22,23) |
InChIキー |
ZWWHUWQNPXLNBX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)




![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)
![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
